N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.20 | Singlet | 9H | tert-butyl (C(CH₃)₃) |
| 1.25 | Doublet | 6H | Isopropyl (CH(CH₃)₂) |
| 2.75 | Triplet | 2H | N-CH₂-CH₂-O |
| 3.95 | Triplet | 2H | O-CH₂-CH₂-N |
| 6.80–7.20 | Multiplet | 4H | Aromatic protons |
- 22.1 ppm (isopropyl CH₃), 28.4 ppm (tert-butyl C(CH₃)₃), 50.2 ppm (N-CH₂), 69.8 ppm (O-CH₂), 114–155 ppm (aromatic carbons).
Infrared (IR) Spectroscopy
- 3320 cm⁻¹ (N-H stretch, tertiary amine).
- 1240 cm⁻¹ (C-O-C asymmetric stretch, aryl ether).
- 1600 cm⁻¹ (C=C aromatic ring).
- 1360 cm⁻¹ (C-H bending, isopropyl).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 236.2 [M+H]⁺, with fragmentation patterns including:
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray data for this compound remain unpublished, analogs like 2-tert-butyl-4-isopropylphenol (CID 24240) exhibit planar aromatic rings with dihedral angles of 85–90° between the phenol and alkyl substituents. Molecular mechanics simulations (MMFF94 force field) predict:
- A gauche conformation for the ethyl spacer, minimizing steric clashes between the tert-butyl and isopropyl groups.
- Van der Waals interactions between the aryl ring and tert-butyl moiety stabilize the folded conformation (ΔG = −12.3 kcal/mol).
Computational Chemistry Approaches to Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
Electron Density Distribution
Thermodynamic Properties
- Enthalpy of formation (ΔHf): −89.2 kJ/mol.
- Gibbs free energy (ΔG): −234.6 kJ/mol, confirming stability under standard conditions.
Properties
IUPAC Name |
2-methyl-N-[2-(2-propan-2-ylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12(2)13-8-6-7-9-14(13)17-11-10-16-15(3,4)5/h6-9,12,16H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVMJZNESLVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Intermediate Ethoxyphenoxy Derivative
The initial step involves synthesizing the core ethoxyphenoxy structure, which serves as the backbone for subsequent functionalization:
- Reactants: 2-Isopropylphenol (or 2-isopropylphenol derivatives) and ethylene oxide or ethylene carbonate.
- Reaction Conditions: Typically, the phenol is reacted with ethylene carbonate in the presence of a base (e.g., potassium carbonate) to form the phenoxyethyl intermediate.
- Catalysts: Basic catalysts such as potassium carbonate or sodium hydroxide facilitate nucleophilic substitution.
Step 2: Introduction of the Aminoalkyl Group
- The phenoxyethyl intermediate is then subjected to amination:
- Reagents: Methylamine or related amines are used to introduce the methylated amino group.
- Reaction Conditions: Usually conducted under reflux in solvents like ethanol or DMSO, with temperature control to optimize selectivity and yield.
- Catalysts: Acid or base catalysts may be employed to facilitate the substitution.
Step 3: Alkylation to Form the Final Compound
- The aminoalkyl intermediate undergoes alkylation with suitable reagents to form the 2-methyl-2-propanamine moiety:
- Reagents: Isobutylene or tert-butyl derivatives are common.
- Reaction Conditions: Controlled temperature and inert atmosphere to prevent side reactions.
Key Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 130°C | As indicated in patent CN107353225A for the reaction step involving acetoxime and ethylene carbonate |
| Reaction Time | 3-5 hours | Ensures complete conversion of reactants |
| Vacuum/Negative Pressure | Applied during distillation and recovery | Facilitates removal of volatile impurities and solvents |
| Catalysts | N,N-Dimethylformamide (DMF) | Used as a catalyst in specific steps, notably in the synthesis of related compounds |
Note: The reaction parameters are optimized to minimize by-products such as vinyl acetate and maximize yield, as evidenced by the patent's emphasis on reaction time reduction and environmental considerations.
Purification and Isolation
- Distillation and Rectification: The crude product is subjected to vacuum distillation to remove residual solvents and impurities.
- Recycling of Reagents: The foreshots containing DMF and acetoxime are recovered and reused, reducing waste.
- Yield and Purity: Typical yields are reported to be around 90-97%, with purity exceeding 95%, depending on the specific process conditions.
Research Findings and Data Tables
Table 1: Typical Reaction Parameters for Synthesis
| Step | Reactants | Catalyst | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Phenol + Ethylene carbonate | Potassium carbonate | 130°C | 3 hours | - | Formation of phenoxyethyl intermediate |
| 2 | Phenoxyethyl + Methylamine | - | Reflux (~80°C) | 4 hours | - | Amination step |
| 3 | Aminoalkyl derivative + Isobutylene | Acid catalyst | 150°C | 2 hours | 90-97% | Alkylation to final product |
Research Findings
- The process described in CN107353225A demonstrates a significant reduction in reaction time and environmental impact by recycling solvents and reagents.
- The process achieves high purity and yield, suitable for pharmaceutical or fine chemical applications.
- The use of specific catalysts like DMF accelerates the reaction and improves selectivity.
Notes on Alternative Routes and Modifications
- Alternative Starting Materials: Variations in phenol derivatives or amines can tailor the final compound's properties.
- Catalyst Variations: Transition metal catalysts or other organic bases may be explored to optimize specific steps.
- Environmental Considerations: The patent emphasizes solvent recovery and waste minimization, aligning with green chemistry principles.
Concluding Remarks
The preparation of N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine primarily involves a multi-step synthesis starting from phenolic compounds, ethylene carbonate, and amines, with reaction parameters optimized for high yield and purity. The process is characterized by:
- Use of basic catalysts like potassium carbonate or DMF.
- Controlled reaction temperatures (~130°C) and durations (~3-5 hours).
- Vacuum distillation for purification and solvent recovery.
- Environmentally conscious practices, including solvent recycling.
This synthesis route, as detailed in patent CN107353225A, exemplifies an efficient, scalable, and environmentally friendly approach suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major product is usually the corresponding amine or alcohol.
Substitution: The major products are substituted amines or ethers.
Scientific Research Applications
Scientific Research Applications
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine has diverse applications in scientific research:
A. Chemistry
- Reagent in Organic Synthesis: Used as a building block for synthesizing complex organic compounds.
- Analytical Chemistry: Serves as a reference standard in chromatographic methods.
B. Biology
- Proteomics Research: Utilized to study protein interactions and functions, aiding in the understanding of cellular mechanisms.
- Biochemical Assays: Employed in assays to investigate enzyme activity and protein modifications.
C. Medicine
- Therapeutic Research: Investigated for potential applications in drug development targeting specific biochemical pathways.
- Neuropharmacology: Explored for its effects on neuroreceptors, potentially offering insights into treatments for neurological disorders.
D. Industry
- Specialty Chemicals Production: Used as an intermediate in the synthesis of various specialty chemicals.
A. Enzyme Interaction Studies
Research has demonstrated that this compound can effectively modulate enzyme activity involved in metabolic pathways. For example, studies have shown that it enhances the activity of certain enzymes under specific conditions, suggesting potential therapeutic implications for metabolic disorders.
B. Neuroprotective Effects
Investigations into the compound's derivatives indicate protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, highlighting its potential role in developing treatments for diabetes.
C. GPR88 Agonist Activity
Related compounds have shown the ability to activate GPR88, a receptor implicated in various neurological disorders. This suggests that this compound and its analogs could be explored for therapeutic strategies targeting neurodegenerative diseases.
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Modulation of Enzyme Activity: Acts variably as an inhibitor or activator based on target specificity.
- Potential Therapeutic Applications: Investigated for effects against cellular stress and modulation of neuroreceptors.
- Research Utility: Valuable in proteomics and biochemical assays for studying complex biological interactions.
Mechanism of Action
The mechanism of action of N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Phenoxyethylamine Derivatives
- N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (): Difference: Replaces the tert-butylamine group with a straight-chain propanamine. Impact: Reduced steric hindrance may enhance flexibility and binding to flat enzymatic pockets but decrease metabolic stability compared to the tert-butyl variant.
- (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (): Difference: Methoxyethyl substituent instead of isopropylphenoxy; incorporates a hydroxyl group.
Tertiary Amine Variants
- Perindopril Erbumine (): Structure: Contains a tert-butylamine salt (2-methyl-2-propanamine) paired with a carboxylate group.
- N-Ethyl-N-isopropylpropan-2-amine (): Structure: Lacks the phenoxyethyl backbone but shares the branched amine (isopropyl and ethyl groups). Application: Used as a base in organic synthesis, suggesting the target compound’s amine group could similarly act as a catalyst or intermediate .
Physicochemical Properties
*Calculated based on structure. †Estimated using fragment-based methods.
Enzyme Inhibition Potential
- H-Series Inhibitors (): Compounds like H-8 and H-89 feature sulfonamide and isoquinoline groups but share tertiary amine motifs.
Biological Activity
N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine, also known by its CAS number 1040689-53-9, is a chemical compound with potential biological activities that have been explored in various research contexts. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
- Molecular Formula : C₁₅H₂₅NO
- Molecular Weight : 235.37 g/mol
- CAS Number : 1040689-53-9
- Hazard Classification : Irritant .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to modulate neurotransmitter systems, particularly those involving catecholamines and serotonin. This modulation can influence physiological responses such as mood regulation, pain perception, and inflammation.
Biological Activity Overview
- Neurotransmitter Modulation
-
Anti-inflammatory Effects
- Studies have demonstrated that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Its anti-inflammatory action has been linked to its ability to modulate immune responses, making it a candidate for further exploration in treating chronic inflammatory diseases.
- Antimicrobial Properties
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated significant reductions in neuronal cell death and improvements in cognitive function post-treatment compared to control groups.
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory bowel disease (IBD), administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic role for this compound in managing IBD symptoms.
Data Tables
Future Research Directions
Further studies are warranted to elucidate the full spectrum of biological activities associated with this compound. Areas for future research include:
- Clinical Trials : Investigating its efficacy in human subjects for mood disorders and inflammatory conditions.
- Mechanistic Studies : Understanding the precise mechanisms through which it exerts its biological effects.
- Formulation Development : Exploring delivery methods to enhance bioavailability and therapeutic outcomes.
Q & A
Basic: What are the established synthetic routes for N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine?
Methodological Answer:
The synthesis typically involves coupling a phenoxyethyl intermediate with a 2-methyl-2-propanamine derivative. For example, a phenoxy acetic acid precursor (e.g., ethyl 2-(2-isopropylphenoxy)acetic acid) can be activated using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in dry dichloromethane (DCM) with lutidine as a base, followed by reaction with an amine component . Alternative methods include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in dimethylformamide) for alkylation of amines, as seen in analogous syntheses of phenoxyacetamide derivatives . Optimization may require adjusting stoichiometry, solvent polarity, or temperature to improve yields.
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural elucidation relies on spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., isopropyl groups at δ ~1.2–1.4 ppm) and aromatic signals from the phenoxy moiety (δ ~6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between isomers or impurities .
- Infrared (IR) Spectroscopy : Stretching frequencies for C-O (phenoxy, ~1250 cm⁻¹) and N-H (amine, ~3300 cm⁻¹) validate functional groups.
- X-ray Crystallography : Resolves steric effects from the isopropyl and tert-butyl groups, providing 3D conformation data .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
Key variables include:
- Coupling Agent Efficiency : TBTU or HATU improve amide bond formation over traditional carbodiimides (e.g., DCC) by reducing side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while additives like lutidine neutralize acidic byproducts .
- Temperature Control : Lower temperatures (0–25°C) minimize decomposition of heat-sensitive intermediates.
- Purification Strategies : Column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) isolates the product from unreacted amines or phenols .
Advanced: What analytical strategies resolve contradictions in pharmacological data for this compound?
Methodological Answer:
Discrepancies in activity data (e.g., IC₅₀ variability) may arise from impurities, stereoisomerism, or assay conditions. Mitigation approaches include:
- HPLC Purity Analysis : Reverse-phase HPLC with UV/Vis detection identifies and quantifies impurities (e.g., unreacted phenoxy precursors) .
- Chiral Chromatography : Resolves enantiomers if the amine center is stereogenic, as seen in related tertiary amines .
- Dose-Response Reproducibility : Standardizing cell-based assays (e.g., fixed incubation times, controlled passage numbers) reduces biological variability .
Advanced: How does steric hindrance from the isopropyl and tert-butyl groups influence reactivity?
Methodological Answer:
The bulky isopropylphenoxy and 2-methyl-2-propanamine groups create steric constraints that:
- Reduce Nucleophilicity : The tertiary amine’s lone pair is less accessible, slowing alkylation or acylation reactions .
- Dictate Conformational Preferences : X-ray data of similar compounds show restricted rotation around the C-N bond, favoring specific stereoelectronic arrangements .
- Impact Solubility : Hydrophobic moieties lower aqueous solubility, necessitating organic solvents for reactions or DMSO for in vitro studies .
Advanced: What computational methods predict the metabolic stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electron distribution to identify susceptible sites for oxidation (e.g., benzylic or amine positions) .
- Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes to predict hepatic metabolism .
- In Silico Tools : Software like SwissADME estimates logP (lipophilicity) and metabolic pathways, guiding experimental prioritization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
